Scientific Field: Oncology, specifically cancer imaging.
Summary of the Application: This compound is used in the preparation of carbon-11 iressa, a Positron Emission Tomography (PET) cancer imaging agent for the epidermal growth factor receptor tyrosine kinase.
Results or Outcomes: The outcome of this application is the production of a PET imaging agent that can be used to visualize and study certain types of cancer.
Scientific Field: Pharmaceutical Chemistry
Summary of the Application: This compound may be used in the synthesis of certain drugs
Results or Outcomes: The outcome of this application would be the production of pharmaceuticals. .
Scientific Field: Oncology
Summary of the Application: There is some evidence that compounds similar to “2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” may have antitumor abilities.
Results or Outcomes: The results of these tests would provide valuable information about the potential antitumor abilities of these compounds.
Scientific Field: Organic Chemistry
Summary of the Application: This compound could potentially be used in various chemical synthesis processes
Results or Outcomes: The outcome of this application would be the production of various organic compounds. .
Summary of the Application: There is some evidence that compounds similar to “2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile” may be used in the synthesis of Gefitinib, a drug used for certain breast, lung and other cancers
Results or Outcomes: The results of these tests would provide valuable information about the potential use of these compounds in drug synthesis
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is a chemical compound with the molecular formula C₁₅H₂₁N₃O₃. It features a benzene ring substituted with an amino group, a methoxy group, and a propoxy chain that includes a morpholine moiety. This compound is notable for its role in medicinal chemistry, particularly in the development of pharmaceutical agents. Its structure allows for interactions with various biological targets, making it of interest in drug design.
The chemical behavior of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile can be characterized by several types of reactions:
These reactions are typically facilitated by reagents such as sodium dithionite or other reducing agents, as seen in synthetic pathways related to its derivatives .
2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile exhibits significant biological activity, particularly as an inhibitor of certain kinases. Its structure allows it to interact with targets involved in cancer proliferation and other diseases. The compound has been studied for its potential therapeutic effects, including:
The synthesis of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile typically involves several steps:
This multi-step synthetic route allows for the precise construction of the compound while ensuring high yields and purity .
The applications of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile extend primarily into medicinal chemistry and pharmacology. Key applications include:
Interaction studies involving 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile focus on its binding affinity to various biological targets. These studies often utilize:
These studies are crucial for determining the therapeutic potential and safety profile of the compound .
Several compounds share structural similarities with 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile. Below is a comparison highlighting its uniqueness:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Gefitinib | Similar benzene structure; EGFR inhibitor | Specifically targets EGFR with high selectivity |
Erlotinib | Contains an aniline group; also an EGFR inhibitor | Different substituents affecting bioavailability |
Lapatinib | Contains a dichloro group; dual HER2/EGFR inhibitor | Broader target range compared to 2-Amino compound |
While all these compounds function primarily as kinase inhibitors, 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile's unique propoxy chain enhances its solubility and bioactivity profile, making it a valuable candidate in ongoing research .